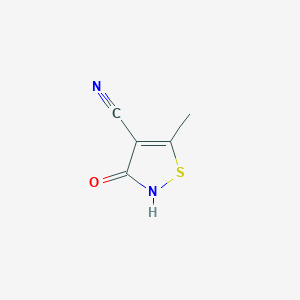

3-Hydrox-4-cyano-5-methyl-isothiazole

Description

3-Hydroxy-4-cyano-5-methyl-isothiazole is a polyfunctionalized isothiazole derivative featuring a hydroxyl group at position 3, a cyano group at position 4, and a methyl group at position 5. Its structural complexity allows diverse reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C5H4N2OS |

|---|---|

Molecular Weight |

140.17 g/mol |

IUPAC Name |

5-methyl-3-oxo-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C5H4N2OS/c1-3-4(2-6)5(8)7-9-3/h1H3,(H,7,8) |

InChI Key |

CIVRVDZNKIRSJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NS1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Amino-4-cyano-3-methylisothiazole

- Structure: Differs by substitution of the hydroxyl group (position 3) with an amino group.

- Cyano and methyl groups at positions 4 and 5 mirror the target compound, preserving electron-withdrawing and steric effects.

- Applications: Amino-substituted isothiazoles are often explored for antitumor activity, as seen in derivatives like 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide .

Methyl 3-Bromo-5-cyanoisothiazole-4-carboxylate

- Structure: Bromo (position 3), cyano (position 5), and ester (position 4) substituents.

- Key Properties: The bromo group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the hydroxyl group in the target compound. The ester at position 4 offers hydrolytic versatility, contrasting with the cyano group’s stability.

- Synthetic Relevance: Demonstrated reactivity in hydration reactions (e.g., conversion of cyano to carbamoyl groups via H₂SO₄) .

5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide

- Structure : Chloro (position 5), methyl (position 3), and hydrazide (position 4).

- Demonstrated antitumor activity against breast and colorectal cancer cell lines, with Cisplatin as a reference .

- Comparison: The target compound’s hydroxyl and cyano groups may offer distinct binding modes in biological systems due to altered polarity and steric effects.

5-Chloro-2-methyl-4-isothiazolin-3-one

- Structure: Isothiazolinone core with chloro (position 5), methyl (position 2), and ketone (position 3).

- Key Properties: The ketone group enhances electrophilicity, making it reactive in biocidal applications (common use for isothiazolinones).

Isothiazole-5-methanol

- Structure : Hydroxymethyl group at position 5.

- Key Properties: Polar hydroxymethyl enhances water solubility compared to the target’s methyl group at position 5. Reactivity focuses on alcohol-derived transformations (e.g., oxidation to aldehydes), unlike the cyano group’s participation in nitrile-specific reactions .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: Hydroxyl and cyano groups in the target compound enable diverse modifications, such as etherification (OH) or nucleophilic addition (CN), contrasting with amino or bromo groups in analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-4-cyano-5-methyl-isothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions of precursors such as isothiazole derivatives with nitrile-containing reagents. Key steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance cyclization efficiency. Catalysts like triethylamine or Lewis acids (e.g., ZnCl₂) may improve reaction kinetics. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 3-hydroxy-4-cyano-5-methyl-isothiazole?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the hydroxyl (δ ~10–12 ppm) and cyano groups (no direct proton signal; inferred via adjacent carbons at ~110–120 ppm). Methyl groups typically appear at δ ~2.1–2.5 ppm .

- IR Spectroscopy : Confirm O–H stretching (~3200–3500 cm⁻¹) and C≡N absorption (~2200–2260 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (e.g., C:H:N:S ratios) with ≤0.3% deviation from theoretical values .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Report MIC values (µg/mL) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ and selectivity indices .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of 3-hydroxy-4-cyano-5-methyl-isothiazole?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies. These predict sites prone to nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration-time profiles (LC-MS/MS) to identify poor absorption or rapid metabolism .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites and modify structures to enhance stability .

- Comparative Assays : Test analogs with modified substituents (e.g., replacing cyano with carboxyl groups) to improve target binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodological Answer :

- Fragment-Based Design : Synthesize derivatives with variations at the 4-cyano and 5-methyl positions. Evaluate changes in bioactivity to identify critical pharmacophores .

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with lower binding energies (ΔG ≤ -8 kcal/mol) .

Q. What analytical techniques validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV at 254 nm .

- Kinetic Stability Assays : Calculate degradation rate constants (k) using Arrhenius plots to recommend storage temperatures .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer : Cross-validate protocols by replicating reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions. Characterize byproducts via LC-MS and adjust stoichiometry of limiting reagents (e.g., cyanating agents) .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.